Azanide;iridium(3+);chloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
ClH12IrN6-4 |
|---|---|
Molecular Weight |
323.81 g/mol |
IUPAC Name |
azanide;iridium(3+);chloride |
InChI |
InChI=1S/ClH.Ir.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
InChI Key |
YGDKRWWLYKRFIE-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ir+3] |
Origin of Product |
United States |
Contextual Significance of Iridium Iii Coordination Compounds in Modern Catalysis and Materials Science
Iridium(III) coordination compounds are highly valued for their unique electronic and photophysical properties, which make them exceptional candidates for a variety of applications. elsevierpure.comnih.govbohrium.com The robust nature of the iridium center, combined with its ability to access multiple oxidation states, allows for the design of highly active and selective catalysts. researchgate.netliv.ac.uk In catalysis, iridium(III) complexes, including those with amido ligands, have demonstrated remarkable efficiency in a wide range of transformations such as hydrogenation, transfer hydrogenation, and acceptorless dehydrogenation of N-heterocycles. researchgate.netliv.ac.ukacs.org The presence of an amido ligand can be crucial for the catalytic activity, often participating directly in the reaction mechanism. acs.orgrsc.org
In the realm of materials science, cyclometalated iridium(III) complexes are celebrated for their excellent photophysical properties. These include large Stokes shifts, high emission quantum yields, and long emission lifetimes, which are desirable for the development of organic light-emitting diodes (OLEDs). elsevierpure.comnih.gov The ability to fine-tune the electronic properties of these complexes through ligand modification allows for the generation of materials with specific emission colors and efficiencies. acs.orgmdpi.com Furthermore, the luminescent properties of iridium(III) complexes have led to their use as bioimaging probes and sensors. elsevierpure.comnih.govnih.gov
Historical Development of Iridium Nitrogen Bond Chemistry Pertinent to Amido Ligands
The exploration of compounds containing an iridium-nitrogen bond has a rich history, with early interest sparked by the discovery of the first iridium dinitrogen complex in the mid-1960s. nih.govacs.org This foundational work opened the door to understanding the activation of dinitrogen and the broader chemistry of iridium with nitrogen-based ligands. The synthesis and reactivity of iridium amido complexes represent a significant branch of this development. nih.govacs.org
The synthesis of monomeric terminal amido complexes, such as those stabilized by phosphine (B1218219) and cyclopentadienyl (B1206354) (Cp*) ligands, was a crucial step in understanding the fundamental reactivity of the Ir-NH2 moiety. nih.gov These early studies demonstrated the nucleophilic character of the amido ligand and its ability to undergo insertion reactions. nih.gov Over time, research has expanded to include a variety of iridium amido complexes, including those with pincer ligands and those formed through the deprotonation of coordinated amines. acs.orgnih.gov The study of these complexes has provided insights into reaction mechanisms like C-H activation and reductive elimination involving N-H bonds. rsc.orgacs.org This historical progression has laid the groundwork for the sophisticated design of the iridium(III) azanide (B107984) chloride catalysts and materials in use today.
Scope and Research Imperatives for Iridium Iii Azanide Amido Chloride Architectures
Direct N-H Activation Routes to Iridium(III) Amido Complexes
Direct activation of the N-H bond in ammonia (B1221849) or amines by an iridium center is a challenging yet highly desirable route to amido complexes. This approach avoids the use of pre-functionalized nitrogen sources and offers a more atom-economical pathway.
Protocols Employing Ammonia as an Azanide Source
The direct reaction of ammonia with iridium precursors to form amido complexes is often hindered by the low acidity of ammonia and the propensity to form stable ammine adducts. core.ac.uk However, successful strategies have been developed. One notable method involves the heterolytic cleavage of the N-H bond of ammonia, facilitated by a basic ligand attached to the metal center. For instance, methoxo-bridged iridium(I) diolefin complexes, such as [{Ir(µ-OMe)(cod)}2] (where cod = 1,5-cyclooctadiene), react with gaseous ammonia to yield dinuclear amido-bridged complexes, [{Ir(µ-NH2)(cod)}2]. core.ac.uk This reaction is reversible and requires an excess of ammonia to drive it to completion. core.ac.uk
Another approach involves the reaction of chloro-bridged iridium complexes with ammonia. The chloro complex [IrCl(cod)(dppe)] (where dppe = bis(diphenylphosphino)ethane) reacts with gaseous ammonia to produce the amido-bridged diiridium complex [{Ir(μ-NH2)H(dppe)(NH3)}2][Cl]2. researchgate.net This reaction proceeds through an oxidative addition of the N-H bond.
The table below summarizes key findings for the synthesis of iridium amido complexes from ammonia.
| Precursor Complex | Reagent | Product | Key Features |
| [{Ir(µ-OMe)(cod)}2] | Gaseous NH3 | [{Ir(µ-NH2)(cod)}2] | Reversible reaction, driven by excess NH3. core.ac.uk |
| [IrCl(cod)(dppe)] | Gaseous NH3 | [{Ir(μ-NH2)H(dppe)(NH3)}2][Cl]2 | Involves N-H oxidative addition. researchgate.net |
| [Ir(Cl)(tfbb)(PMePh2)2] | Gaseous NH3, PMePh2 | [Ir(1,2-η2-4-κ-C12H8F4N)(PMePh2)3] | Involves nucleophilic attack of ammonia on a coordinated olefin. csic.es |
Strategies for N-H Activation of Substituted Amine Precursors
The activation of N-H bonds in substituted amines by iridium(III) complexes is a more common and often more facile process compared to the activation of ammonia. The electronic and steric properties of the amine can be tuned to facilitate the reaction.
One strategy involves the treatment of iridium precursors with amines in the presence of a base. For example, the reaction of [Ir(PPh3)3Cl] with 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl]pyridine (Hdpp) in the presence of KOtBu leads to the formation of an N,N-chelating iridium(III) hydride complex, [Ir(K2N,N-dpp)(H)(Cl)(PPh3)2], via deprotonation of the pyrrole (B145914) N-H group. chem8.orgnih.govacs.org The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile for the iridium center. acs.org
In some cases, N-H activation can occur thermally without the need for a base. Refluxing a toluene (B28343) solution of [Ir(PPh3)3Cl] with Hdpp results in the formation of a pyrrole-metalated iridium(III) hydride complex, [Ir(K2C,N-dpp)(H)(Cl)(PPh3)2], through the activation of a C-H bond, but subsequent reactions can involve the N-H group. acs.org
Chloride Bridge Cleavage and Ligand Substitution Approaches
A prevalent method for synthesizing iridium(III) amido chloride complexes involves starting with readily available chloro-bridged iridium dimers. The cleavage of the chloride bridges by a coordinating ligand, followed by or concurrent with the introduction of the amido group, provides a versatile entry to a wide range of complexes.
Synthesis from Iridium(III) Chloride Precursors
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O) is a common starting material for the synthesis of a variety of iridium complexes. nih.gov The direct reaction of IrCl3 with ligands often leads to the formation of chloro-bridged dimers, such as [Ir(ppy)2Cl]2 (where ppy = 2-phenylpyridine), which can then be used in subsequent reactions. nih.govmdpi.com These dimers are key intermediates in the synthesis of heteroleptic bis-cyclometalated iridium(III) complexes. mdpi.com
The synthesis of monomeric iridium(III) complexes can be achieved by reacting the chloro-bridged dimer with a suitable ligand. For instance, the interaction of [Ir2(cod)2(µ-Cl)2] with a bidentate ligand like dpp-bian in a 1:2 molar ratio leads to the cleavage of the chloride bridges and the formation of the mononuclear complex [Ir(cod)(dpp-bian)Cl]. mdpi.com
The table below provides examples of iridium(III) amido chloride complexes synthesized from iridium chloride precursors.
| Iridium Precursor | Ligands | Product | Reaction Conditions |
| IrCl3·xH2O | 2-phenylpyridine | [Ir(ppy)2Cl]2 | Nonoyama reaction. mdpi.com |
| [Ir2(cod)2(µ-Cl)2] | dpp-bian | [Ir(cod)(dpp-bian)Cl] | Mild conditions. mdpi.com |
| [Ir(ppy)2Cl]2 | Hpyim | [Ir(ppy)2(pyim)] | CH3OH/CH2Cl2. nih.gov |
Role of Ancillary Ligands in Complex Formation
Ancillary ligands play a crucial role in the synthesis and stability of iridium(III) amido chloride complexes. nih.gov They can influence the electronic properties of the metal center, the coordination geometry, and the reactivity of the resulting complex. The choice of ancillary ligand can dictate the coordination mode of other ligands and even influence the photophysical properties of the complex. rsc.orgrsc.org
For example, in the synthesis of red-emitting cyclometalated iridium complexes, electron-rich salicylaldimine and 2-picolinamide ancillary ligands have been shown to promote red to deep-red luminescence. rsc.orgrsc.org The coordination mode of these ancillary ligands can vary, leading to structurally distinct isomers with different photoluminescence quantum yields. rsc.orgrsc.org
Furthermore, the steric bulk of ancillary ligands can be used to control the formation of specific products. The introduction of a sterically bulky isobutyl group on a pyridine-amine ligand leads to the formation of stable 16-electron pyridyl-amido complexes. nih.gov
Redox-Mediated Synthetic Pathways for Iridium(III) Amido Species
One strategy involves the oxidation of an iridium(II) amide complex. For example, the iridium(II) amide complex [Ir(NH2)(PNP)] (where PNP = N(CHCHPtBu2)2) can be oxidized with AgPF6 to afford the square-planar iridium(III) parent amido complex [Ir(NH2)(PNP)]PF6. nih.gov
Conversely, the reduction of an iridium(IV) imido complex can also lead to an iridium(III) species, although this can sometimes lead to disproportionation. The attempted preparation of the parent imide [IrIII(NH)(PNP)] has been shown to result in a mixture of the amide [IrII(NH2)(PNP)] and a dinitrogen-bridged complex due to rapid imide disproportionation. nih.gov
Another redox-mediated approach involves the oxidative addition of an N-H bond to a low-valent iridium center. The reaction of [Ir(cod)(dppp)][BF4] with gaseous ammonia leads to the formation of the diiridium(II) complex [{Ir(μ-NH2)H(dppp)(NH3)}2][BF4]2 through a two-center oxidative addition. researchgate.net
The table below highlights some redox-mediated synthetic pathways.
| Precursor Complex | Reagent | Product | Key Transformation |
| [Ir(NH2)(PNP)] | AgPF6 | [Ir(NH2)(PNP)]PF6 | Oxidation of Ir(II) to Ir(III). nih.gov |
| [Ir(NtBu)(PNP)]CF3CO2 | Cobaltocene | [Ir(NtBu)(PNP)] | Reduction of Ir(IV) imide. nih.gov |
| [Ir(cod)(dppp)][BF4] | Gaseous NH3 | [{Ir(μ-NH2)H(dppp)(NH3)}2][BF4]2 | Oxidative addition of N-H. researchgate.net |
Stereoselective and Enantioselective Synthetic Protocols for Chiral Iridium(III) Amido Complexes
The synthesis of chiral iridium(III) amido complexes, where chirality can be centered at the metal, the ligands, or both, is a field of significant interest due to their potential applications in asymmetric catalysis. Achieving high levels of stereoselectivity and enantioselectivity requires carefully designed synthetic strategies, often involving chiral ligands that can effectively transfer their stereochemical information to the metallic center or control the approach of a substrate.
One prominent strategy involves the use of iridium complexes with chiral ligands to catalyze asymmetric reactions, where a chiral iridium amido species is a key intermediate. For instance, iridium-catalyzed intramolecular allylic substitution with amide nucleophiles has been developed to synthesize chiral N,O-heterocycles with high enantioselectivity. rsc.org In these reactions, the choice of a chiral phosphoramidite (B1245037) ligand is crucial for inducing asymmetry. The reaction of an iridium precursor, such as [Ir(cod)Cl]₂, with a chiral ligand and a suitable substrate containing an amide and an allylic leaving group leads to the formation of the desired chiral products. The enantiomeric excess (ee) of the products is highly dependent on the ligand, base, and reaction conditions. rsc.org
Another powerful method is the asymmetric hydrogenation of prochiral substrates using chiral iridium catalysts, which can proceed through iridium-amido intermediates. The asymmetric hydrogenation of 3-amido-2-arylpyridinium salts has been accomplished using dinuclear iridium complexes bearing enantiopure diphosphine ligands. This method yields chiral piperidines with high cis-diastereoselectivity and good enantioselectivity. scispace.com The success of this transformation relies on the ability of the chiral diphosphine ligand to create a chiral environment around the iridium center, dictating the facial selectivity of the hydrogenation.
Furthermore, the direct synthesis of complexes that are chiral at the iridium center itself represents a significant challenge. One innovative approach to achieve this is through the palladium-catalyzed kinetic resolution of racemic iridium(III) complexes. nih.govnih.gov This method allows for the separation of racemic mixtures of iridium complexes to yield optically active, stereogenic-at-iridium complexes with high selectivity. nih.gov
The use of chiral amido-sulfonamidate ligands with iridium has also been explored for enantioselective processes. Chiral iridium amido-sulfonamidate complexes have been shown to be effective initiators for the enantioselective polymerization of α-amino acid-N-carboxyanhydrides (NCAs). researchgate.netacs.org The chirality of the ligand on the iridium initiator controls the rate of consumption of the different enantiomers of the racemic monomer, leading to stereocontrolled polymer growth. acs.org
The stereoselective formation of cyclometalated iridium(III) complexes using enantiopure ligands derived from natural products like pinene has also been demonstrated. sonar.chnih.gov The reaction of iridium trichloride (B1173362) with chiral pinene-phenylpyridine ligands can lead to the diastereoselective formation of dinuclear or mononuclear iridium complexes. sonar.ch
Detailed findings from various research efforts are summarized in the tables below, illustrating the conditions and outcomes of these stereoselective and enantioselective synthetic protocols.
Table 1: Enantioselective Iridium-Catalyzed Intramolecular Allylic Amidation
| Substrate | Ir-Catalyst Precursor | Chiral Ligand | Base | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Allyl-N-tosyl-2-aminobenzyl alcohol derivative | [Ir(cod)Cl]₂ | (R,R)-Phosphoramidite | DABCO | 50 | 81 | 97 | rsc.org |
Table 2: Asymmetric Hydrogenation using Chiral Dinuclear Iridium Complexes
| Substrate | Catalyst | Additive | Diastereomeric Ratio (cis:trans) | ee (%) | Reference |
|---|---|---|---|---|---|
| 3-Amido-2-arylpyridinium salt | [Ir-diphosphine] complex | 10-camphorsulfonic acid | >95:5 | up to 86 | scispace.com |
Table 3: Kinetic Resolution for Synthesis of Stereogenic-at-Iridium(III) Complexes
| Racemic Iridium Complex | Resolution Method | Chiral Ligand | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| rac-Ir(III) complex | Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling | Chiral phosphine (B1218219) ligand (L9) | up to 133 | nih.govnih.gov |
Table 4: Stereoselective Synthesis of Cyclometalated Iridium(III) Complexes
| Iridium Source | Chiral Ligand | Product | Key Feature | Reference |
|---|---|---|---|---|
| Iridium trichloride hydrate | (-)-2-phenyl-5,6-pinenepyridine (HLII) | Ir(LII)₂(acac) | Stereoselective formation | sonar.ch |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of iridium(III) amido chloride complexes in solution. researchgate.netnih.gov It provides detailed information about the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR and ¹³C NMR Techniques for Ligand and Core Analysis
¹H NMR Spectroscopy : This technique is highly sensitive for characterizing the protons within the organic ligands of iridium(III) amido chloride complexes. libretexts.org The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the ligand framework. For instance, in half-sandwich iridium(III) complexes, the protons of the cyclopentadienyl (B1206354) (Cp*) ligand typically show a characteristic singlet in the ¹H NMR spectrum. mdpi.comscispace.com The protons on the amido ligand and other coordinated organic moieties also exhibit distinct signals that are crucial for confirming the structure. vt.edupreprints.org The coordination of a ligand to the iridium center generally leads to shifts in the proton resonances compared to the free ligand, confirming complex formation. researchgate.net
¹³C NMR Spectroscopy : While less sensitive than ¹H NMR, ¹³C NMR provides valuable information about the carbon skeleton of the ligands. libretexts.org The chemical shifts of the carbon atoms are sensitive to their electronic environment and can confirm the coordination of ligands to the iridium center. For example, the carbon signals of the Cp* ligand in iridium(III) complexes are readily identifiable. mdpi.com Shifts in the positions of carbon resonances upon complexation can indicate the points of attachment of the ligand to the metal. researchgate.net
A representative example is the characterization of mer-Ir(NR₂)H(PMe₃)₃Cl complexes, where the binding of the amido group to iridium was firmly established through detailed ¹H and ¹³C NMR analysis, in conjunction with other techniques. vt.edu
Table 1: Representative ¹H and ¹³C NMR Data for selected Iridium(III) Amido Chloride Analogs
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Remarks |
| Cp* Ligand | ¹H | ~1.6-1.7 | Singlet, characteristic of the 15 methyl protons. mdpi.comscispace.com |
| Cp* Ligand | ¹³C | Not specified | - |
| Phenylpyridine Ligands | ¹H | ~5.4-9.2 | Complex multiplet patterns in the aromatic region. mdpi.com |
| Phenylpyridine Ligands | ¹³C | Not specified | - |
| Isopropyl groups (dpp-bian ligand) | ¹H | ~0.8-3.8 | Shows characteristic signals for the methyl and methine protons. mdpi.com |
| Isopropyl groups (dpp-bian ligand) | ¹³C | Not specified | - |
Advanced NMR Methods (e.g., 2D NMR, Variable-Temperature NMR) for Dynamic Behavior Studies
To unravel more complex structural details and to study dynamic processes, advanced NMR techniques are employed. manchester.ac.uk
2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing through-bond and through-space connectivities between nuclei. ¹H-¹H COSY experiments, for instance, help in assigning protons that are coupled to each other within a ligand. preprints.org This is particularly useful for complex spin systems found in many organic ligands used in iridium chemistry.
Variable-Temperature (VT) NMR : VT-NMR is a powerful tool for studying dynamic processes such as ligand exchange, fluxional behavior, or restricted rotation around bonds. mit.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that indicate a dynamic equilibrium. For example, at room temperature, some ligands might show averaged signals due to rapid exchange, which can be resolved into distinct signals at lower temperatures. researchgate.net
Mass Spectrometry (e.g., ESI/TOF, HRMS) for Molecular Integrity and Composition
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of iridium(III) amido chloride complexes.
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for analyzing organometallic complexes, as it often allows the observation of the intact molecular ion. preprints.org ESI-MS is frequently coupled with a Time-of-Flight (TOF) analyzer, which provides high resolution and mass accuracy.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula of a compound. researchgate.netnih.gov This is particularly important for confirming the successful synthesis of the target iridium complex and for distinguishing it from potential byproducts. The characteristic isotopic pattern of iridium is also observed, further confirming the presence of the metal.
For example, the molecular formulas of various iridium(III) complexes, including those with amido-pincer ligands, have been unequivocally confirmed using ESI-HRMS. researchgate.netnih.gov
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of iridium(III) amido chloride complexes in the solid state. mdpi.comnih.gov
This technique provides detailed information on:
Bond lengths and angles : Precise measurements of the distances between atoms and the angles between bonds are obtained, including the crucial Ir-N (amido) and Ir-Cl bond lengths. acs.orgsci-hub.se
Coordination geometry : The arrangement of the ligands around the central iridium atom (e.g., octahedral, square-planar) is clearly visualized. mdpi.comsci-hub.se
For instance, X-ray diffraction studies have been used to confirm the square-planar geometry of some iridium(III) amido complexes and to reveal details about the planarity of the nitrogen atom in the amido ligand. sci-hub.se In other cases, a distorted octahedral geometry is observed. scispace.commdpi.com
Table 2: Selected Bond Distances from X-ray Crystallography for Iridium Amido/Imido Complexes
| Complex Type | Ir-N Bond Distance (Å) | Ir-Cl Bond Distance (Å) | Reference |
| Iridium(III) Amido | ~2.199 | Not specified | acs.org |
| Iridium(II) Amido | ~1.985 | Not specified | sci-hub.se |
| Iridium(III) Imido | ~1.912 | Not specified | acs.org |
Vibrational Spectroscopy (e.g., IR, Raman) in Probing Bonding Characteristics
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the iridium(III) amido chloride complexes, providing insights into the bonding between the iridium center and its ligands.
IR Spectroscopy : The IR spectrum reveals the presence of specific functional groups and can be used to confirm the coordination of ligands. vt.edu For example, the N-H stretching vibration of the amido ligand can be observed, and its frequency can provide information about the strength of the N-H bond and potential hydrogen bonding interactions. The Ir-Cl and Ir-N stretching vibrations typically appear in the far-IR region and are direct probes of the bond strength between the metal and these ligands.
Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds involving heavy atoms.
The presence of characteristic IR absorptions has been used, in conjunction with other methods, to confirm the structure of iridium hydrido amido chloride complexes. vt.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for studying species with unpaired electrons (paramagnetic species). researchgate.netmdpi.com While Iridium(III) is a d⁶ system and typically diamagnetic (no unpaired electrons), related iridium complexes in other oxidation states, such as Iridium(II) (d⁷) or Iridium(IV) (d⁵), are paramagnetic and can be studied by EPR. researchgate.netuit.no
Detection of Paramagnetic Centers : EPR can detect the presence of paramagnetic iridium centers, which might be formed through redox processes or exist as transient intermediates in reactions. researchgate.net
Electronic Structure Information : The EPR spectrum provides information about the electronic environment of the unpaired electron through the g-tensor and hyperfine coupling constants. srce.hrnih.gov The g-tensor is sensitive to the geometry of the complex and the nature of the ligands, while hyperfine coupling to the iridium nucleus and other magnetic nuclei (like ¹⁴N) can provide information about the delocalization of the unpaired electron onto the ligands. rsc.orgnih.gov
For example, EPR spectroscopy has been instrumental in characterizing open-shell iridium(II) and iridium(IV) amido and imido complexes, revealing details about the spin density distribution and the nature of the metal-ligand bonding. researchgate.netuit.nonih.gov The rhombic EPR spectra observed for some iridium(II) amido complexes suggest a large anisotropy of the g-tensor, indicating a metal-centered radical. sci-hub.se
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox properties of iridium(III) azanide chloride systems. researchgate.netmdpi.com CV provides critical information about the stability and accessibility of different oxidation states of the iridium center and associated ligands. By measuring the potentials at which electron transfer events (oxidation and reduction) occur, researchers can map the electronic structure of the complexes. acs.org
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram plots current versus potential, revealing peaks corresponding to redox events. For many iridium(III) amido complexes, a quasi-reversible or reversible oxidation wave is observed, which is generally assigned to the Ir(III)/Ir(IV) redox couple. mdpi.comacs.org The stability of the resulting Ir(IV) species can be inferred from the reversibility of this wave. In addition to metal-centered oxidation, these systems can exhibit multiple reduction waves, often associated with the sequential reduction of the π-acceptor ligands. mdpi.comresearchgate.net
Detailed analysis of CV data allows for the estimation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding the electronic transitions observed in spectroscopy. rsc.org The oxidation potential is related to the HOMO energy, while the reduction potential correlates with the LUMO energy.
Table 1: Electrochemical Data for Representative Iridium(III) Complexes from Cyclic Voltammetry
This interactive table summarizes the key redox potential data for a selection of iridium(III) complexes, illustrating the influence of ligand structure on their electrochemical behavior. Data is referenced against Ferrocene/Ferrocenium (Fc/Fc⁺) or Ag/AgCl.
| Complex | Oxidation E₁/₂ (V) | Reduction E₁/₂ (V) | Solvent/Electrolyte | Reference |
| [Ir(cod)(dpp-bian)Cl] (1) | +0.60 | -0.30, -1.15 | CH₂Cl₂ / [NBu₄]PF₆ | mdpi.com |
| Ir(cod)(dpp-bian) (3) | +1.55 (irr.) | -0.20, -1.14 | CH₂Cl₂ / [NBu₄]PF₆ | mdpi.com |
| Complex 12 | +1.11 | -2.48 | CH₃CN / [NⁿBu₄]PF₆ | researchgate.net |
| Complex 13 | +1.17 | -2.45 | CH₃CN / [NⁿBu₄]PF₆ | researchgate.net |
| Complex 14 | +1.12 | -2.57 | CH₃CN / [NⁿBu₄]PF₆ | researchgate.net |
| Complex 15 | +1.20 | -2.54 | CH₃CN / [NⁿBu₄]PF₆ | researchgate.net |
Spectroscopic Investigations of Excited States (e.g., UV-Vis, Time-Resolved Luminescence, Transient Absorption) as Methodologies for Photochemical Research
The rich photochemistry of iridium(III) complexes stems from their diverse and tunable excited states. cinz.nzresearchgate.net A combination of spectroscopic techniques is employed to build a comprehensive picture of how these molecules absorb and dissipate light energy.
UV-Visible (UV-Vis) absorption spectroscopy is the primary technique for characterizing the ground-state electronic properties of iridium(III) complexes. acs.org The spectra reveal the energies of allowed electronic transitions. For typical iridium(III) amido chloride systems, the absorption spectrum is characterized by several distinct regions:
High-Energy Bands (UV region, <300 nm): These intense absorptions are assigned to spin-allowed π–π* transitions localized on the organic ligands (ligand-centered, LC). acs.orgmdpi.com
Mid-Energy Bands (UV-Vis region, 350-450 nm): This region is often dominated by spin-allowed metal-to-ligand charge-transfer (¹MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. acs.orgmdpi.com Ligand-to-ligand charge transfer (LLCT) transitions can also contribute in this range. acs.org
Low-Energy Bands (Visible region, >450 nm): Weaker absorption bands that tail into the visible region are a hallmark of iridium(III) complexes. These are formally spin-forbidden transitions to triplet excited states (e.g., ³MLCT), which gain intensity due to the strong spin-orbit coupling induced by the heavy iridium atom. acs.orgmdpi.com The intensity and position of these bands are critical for applications in photocatalysis and light harvesting, as they determine the complex's ability to absorb visible light. acs.org
Many iridium(III) complexes are highly luminescent, and time-resolved luminescence spectroscopy is a powerful tool for characterizing their emissive excited states. acs.org Upon excitation, the complexes typically undergo rapid intersystem crossing from the initially formed singlet excited state to a lower-energy triplet state. rsc.org The subsequent emission (phosphorescence) from this triplet state back to the singlet ground state is observed.
This technique provides several key parameters:
Emission Wavelength (λ_em): The color of the emitted light, which can be tuned from blue to deep red by modifying the ligand structure. acs.orgnih.gov
Luminescence Quantum Yield (Φ): A measure of the efficiency of the emission process. Iridium complexes are known for their high quantum yields. researchgate.netrsc.org
Excited-State Lifetime (τ): The average time the complex remains in the excited state before returning to the ground state. Iridium(III) complexes often exhibit long lifetimes, typically in the range of hundreds of nanoseconds to several microseconds. acs.orgnih.govdiva-portal.org This long lifetime is advantageous for photochemical applications as it allows sufficient time for the excited state to participate in bimolecular reactions. acs.org
Transient Absorption (TA) spectroscopy, often performed with femtosecond to nanosecond time resolution, is a vital methodology for studying the dynamics of excited states, including those that are non-emissive. princeton.edukaist.ac.kr In a TA experiment, a "pump" laser pulse excites the sample, and a "probe" light pulse measures the change in absorption at a specific time delay.
TA spectroscopy allows researchers to:
Track Excited-State Decay: By monitoring the decay of the excited-state absorption, the lifetimes of various states can be determined. princeton.edukaist.ac.kr
Identify Transient Intermediates: The technique can detect the formation of short-lived species, such as the one-electron-reduced form of the iridium complex following an electron transfer event. rsc.orgulb.ac.be
Elucidate Reaction Mechanisms: In photocatalysis, TA can provide direct evidence for energy transfer from an iridium photosensitizer to a substrate or catalytic partner, offering profound mechanistic insights that are unattainable with steady-state methods. princeton.edu For example, it can distinguish between energy transfer and electron transfer pathways by identifying the spectral signatures of the resulting species. princeton.edu
Together, these spectroscopic methods provide a detailed and dynamic view of the photochemical behavior of iridium(III) azanide chloride systems, guiding the rational design of new molecules for advanced applications. nih.govkaist.ac.kr
Table 2: Photophysical Data for Selected Iridium(III) Complexes
This interactive table presents key photophysical parameters for several iridium(III) complexes, highlighting the tunability of their absorption and emission properties.
| Complex | λ_abs (nm) | λ_em (nm) | Lifetime (τ) | Quantum Yield (Φ) | Solvent | Reference |
| Ir–Cl | ~410 | 606 | 10.0 µs (deoxygenated) | - | CH₂Cl₂ | nih.gov |
| Ir–H | ~410 | 585 | 2.3 µs (deoxygenated) | - | CH₂Cl₂ | nih.gov |
| Ir(L2)(picolinate) | 375, 430 (sh), ~500 | 640 | 338 ns (aerated) | 0.052 | Chloroform | acs.org |
| Ir(L2)(pyrazinoate) | 375, 430 (sh), ~500 | 660 | 300 ns (aerated) | 0.046 | Chloroform | acs.org |
| Dinuclear Complex 1 | 350-550 | 655 | 0.85 µs | 0.30 | Toluene | rsc.org |
| Ir–CF₃ | ~410 | 550 | 7.4 µs (deoxygenated) | - | CH₂Cl₂ | nih.gov |
Catalytic Applications of Iridium Iii Azanide Amido Chloride Complexes
C-H Activation and Functionalization Strategies
The direct functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom- and step-economical approach to complex molecule synthesis. Iridium(III) azanide (B107984) chloride complexes have proven to be particularly adept at mediating these challenging transformations.
Iridium-catalyzed direct C-H amidation has become a robust method for the formation of C-N bonds. These reactions often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. The reaction can proceed efficiently with a variety of substrates bearing conventional directing groups, showing excellent functional group compatibility under mild conditions. Both 5- and 6-membered iridacycle intermediates can be formed, leading to selective C-H amidation. Sulfonyl and aryl azides are commonly employed as the nitrogen source in these transformations.
A notable advancement in this area is the use of weakly coordinating functional groups, such as esters and ketones, to direct the amidation. An iridium-catalyzed direct C-H amidation of substrates with these weakly coordinating groups has been developed, operating under very mild conditions. The efficiency of this process is significantly enhanced by the synergistic use of acetic acid and lithium carbonate as additives. This methodology is applicable to both aryl and alkenyl C(sp2)-H bonds. The ability to use readily available and easily modifiable ester and ketone groups as directing moieties greatly expands the synthetic utility of this method. Furthermore, iridium catalysts have been shown to effectively amidate unactivated sp3 C-H bonds, highlighting their utility in late-stage functionalization of complex molecules.
The general applicability of iridium-catalyzed C-H amination has been demonstrated across 21 distinct directing groups, enabling the functionalization of complex drugs and natural products. High-throughput experimentation has been instrumental in developing a general C-H amination protocol and creating predictive models for reaction outcomes.
Iridium(III) complexes are also highly effective catalysts for the C-H borylation of aromatic and heteroaromatic compounds. This reaction introduces a versatile boronic ester group, which can be readily converted to a wide range of other functional groups. The regioselectivity of iridium-catalyzed C-H borylation is often controlled by steric factors, but can also be influenced by directing groups. The development of new ligand frameworks has been crucial in controlling the site selectivity of these reactions, enabling, for instance, para-selective borylation of aromatic amides.
Research has shown that even "ligand-free" iridium systems can be effective for the directed ortho-borylation of certain substrates, particularly those containing sulfur or nitrogen-based directing groups. The iridium-catalyzed borylation of unactivated alkyl C-H bonds has also been achieved, although it often requires higher temperatures. The mechanism of these reactions is thought to involve an Ir(III)-Ir(V) catalytic cycle.
Hydrogenation and Dehydrogenation Catalysis
Iridium(III) azanide chloride and related complexes are active catalysts in both hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage.
Iridium complexes have demonstrated high efficiency in the transfer hydrogenation of ketones to alcohols. Notably, highly enantioselective amido iridium catalysts have been developed for the hydrogenation of simple ketones. These reactions can be performed in environmentally benign aqueous media, using formic acid as a convenient and traceless hydride source. The catalysts exhibit impressive efficiency at very low loadings, with high turnover frequencies. A novel mechanistic pathway for the asymmetric hydrogenation of acetophenone (B1666503) catalyzed by an anionic Ir(III) hydride system has been proposed, highlighting the cooperative action between an alkali-metal cation and the iridium center. The counterion and solvation play a crucial role in the activity of these catalytic systems.
The hydrogenation of carbon dioxide (CO₂) to formic acid or methanol (B129727) is a critical reaction for CO₂ utilization and hydrogen storage. Iridium complexes featuring proton-responsive ligands have been shown to be effective catalysts for CO₂ hydrogenation in aqueous solutions. The catalytic performance is enhanced by the electronic and secondary coordination sphere effects of the ligand. Dinuclear iridium complexes have been used for the gas-solid phase hydrogenation of CO₂ to methanol under mild conditions. Furthermore, iridium(NHC) catalysts have shown excellent turnover numbers and frequencies for the transfer hydrogenation of CO₂ and inorganic carbonates to formate. A reaction and separation system for CO₂ hydrogenation to formic acid has been developed using an iridium catalyst immobilized on solid phosphines under base-free conditions.
Cross-Coupling and Carbon-Nitrogen/Carbon-Carbon Bond Formation Methodologies
Iridium catalysis has also made significant contributions to the field of cross-coupling reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.
Iridium-catalyzed allylic substitution reactions are a powerful tool for C-N and C-C bond formation. For instance, the iridium-catalyzed intermolecular branch-selective allylic C-H amidation of unactivated terminal olefins has been achieved using dioxazolones as nitrenoid precursors. This reaction proceeds via an initial allylic C-H activation followed by oxidative amidation. In the realm of C-C bond formation, iridium catalysts, in combination with magnesium catalysts, have been used for the stereodivergent allylic alkylation to create all-carbon quaternary centers.
Furthermore, iridium(III) emitters have been functionalized through bromination and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating a post-functionalization strategy for complex iridium species. Iridium photocatalysis has also been employed for the C(sp3)-C(sp3) cross-coupling of alkyl bromides with trialkyl amines to synthesize α-alkylated aldehydes. These methodologies showcase the versatility of iridium complexes in constructing complex molecular architectures through various bond-forming strategies.
Interactive Data Table:
| Catalytic Application | Sub-Category | Key Features | Catalyst System Example | Reactants | Products |
| C-H Activation | Directed Amidation | High regioselectivity, mild conditions, broad substrate scope. | [IrCp*Cl₂]₂ with AgNTf₂ | Arenes, Sulfonyl/Aryl Azides | Amidated Arenes |
| C-H Borylation | Access to versatile boronic esters, ligand-controlled selectivity. | [Ir(COD)(OMe)]₂ with dtbpy | Arenes, Bis(pinacolato)diboron | Borylated Arenes | |
| Hydrogenation | Ketone Hydrogenation | High efficiency in water, enantioselective. | Amido Iridium Complexes | Ketones, Formic Acid | Alcohols |
| CO₂ Hydrogenation | Utilization of CO₂, hydrogen storage. | Iridium complexes with proton-responsive ligands | Carbon Dioxide, Hydrogen | Formic Acid/Methanol | |
| Cross-Coupling | C-N Bond Formation | Intermolecular branch-selective allylic amidation. | Ir(III) catalyst with dioxazolones | Terminal Olefins, Dioxazolones | Branched Allylic Amides |
| C-C Bond Formation | Stereodivergent allylic alkylation. | Iridium and Magnesium dual catalyst system | α-Benzothiazyl Acetamide, Allylic Carbonates | α-Allylated Acetamides |
Mechanistic Insights into Amido Transfer and C-N Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. Iridium(III) amido complexes have been instrumental in advancing C-N coupling reactions, and understanding the underlying mechanisms is key to further catalyst development.
Theoretical and experimental studies have provided significant insights into the amido transfer and C-N coupling processes catalyzed by iridium(III) complexes. A key mechanistic feature is the formation of a metal-amido intermediate. For instance, in the reaction of iridium complexes with ammonia (B1221849), deprotonation of an ammonia ligand leads to the formation of a reactive iridium-amido species. researchgate.net This intermediate is pivotal for subsequent transformations.
In certain C-N coupling reactions, the mechanism involves the iridium-amido intermediate undergoing further reactions, such as an aldol-type condensation. This can lead to the formation of an acetimino ligand, which can then react with another imine ligand via a concerted nucleophilic addition to form a metallacycle. researchgate.net This cyclometalation strategy, facilitated by the iridium center, is a powerful method for constructing complex heterocyclic scaffolds.
Furthermore, the reactivity of these iridium(III) amido complexes can be tuned by the ancillary ligands. For example, the use of N-heterocyclic carbene (NHC) ligands can influence the stability and reactivity of the amido complexes. A pincer-type phosphaalkene ligand on an iridium center has been shown to react readily with ammonia to form a stable parent amido complex.
The mechanistic understanding of C-N bond formation extends to photoredox catalysis. In metallaphotoredox C-N coupling, an iridium photocatalyst can initiate and perpetuate a nickel catalytic cycle. princeton.edu While this example involves an iridium photocatalyst in conjunction with a nickel catalyst for the C-N coupling, it highlights the role of iridium in facilitating the key redox steps that enable the bond formation. The iridium photocatalyst, upon excitation, can engage in single-electron transfer (SET) processes that drive the catalytic cycle forward. princeton.edu
Decarbonylative Cross-Coupling Reactions
Decarbonylative cross-coupling reactions represent a powerful synthetic strategy where a carbonyl group is extruded from one of the coupling partners, typically an acyl derivative, during the carbon-carbon or carbon-heteroatom bond-forming process. While palladium has been a dominant metal in this field, iridium complexes have shown promise in related transformations.
Decarbonylative couplings offer a distinct advantage by utilizing readily available carboxylic acid derivatives as coupling partners, which are often more stable and easier to handle than traditional organometallic reagents. wikipedia.org These reactions typically involve the activation of a C-C or C-X bond, followed by the extrusion of carbon monoxide (CO) to generate a versatile aryl-metal intermediate. rsc.org This intermediate can then participate in cross-coupling with another partner.
In the context of iridium catalysis, while direct decarbonylative cross-coupling of amides is an emerging area, related iridium-catalyzed processes provide mechanistic insights. For instance, iridium-catalyzed enantioselective hydroalkylation of alkenes can proceed through a directed enolization–decarboxylation sequence. nih.gov This demonstrates the capability of iridium complexes to facilitate decarboxylation as a key step in a catalytic cycle.
The general mechanism for decarbonylative cross-coupling involves the oxidative addition of an acyl halide to the metal center, followed by decarbonylation to form an aryl-metal complex. This complex then undergoes transmetalation with the coupling partner and subsequent reductive elimination to afford the final product and regenerate the catalyst.
Below is a table summarizing key aspects of decarbonylative cross-coupling reactions.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Key Features |
| Palladium/dcype | Phenyl 2-azinecarboxylates | Arylboronic acids | 2-Arylazines | First palladium-catalyzed decarbonylative coupling of this type. wikipedia.org |
| Palladium/PPh3 or DPEPhos | Aroyl chlorides | Boronic acids | Biaryls | Direct decarbonylative Suzuki-Miyaura cross-coupling. nih.gov |
| Nickel | Amides | Various | C-C and C-X bonds | Selective activation of the N-C(O) acyl amide bond. rsc.org |
While these examples are predominantly palladium- and nickel-catalyzed, the fundamental steps of oxidative addition, decarbonylation, transmetalation, and reductive elimination are relevant to the potential development of iridium-catalyzed decarbonylative cross-coupling reactions.
Difunctionalization of Alkenes
The difunctionalization of alkenes, where two new functional groups are added across a carbon-carbon double bond, is a highly efficient method for rapidly increasing molecular complexity. Iridium(III) complexes, particularly in the realm of photocatalysis, have proven to be exceptional catalysts for these transformations.
Iridium-photocatalyzed protocols have been developed for the amido-functionalization of alkenes. thieme-connect.de In one such method, N-benzoyloxyamides are used as bifunctional reagents. Upon visible light irradiation, the iridium photocatalyst generates an amidyl radical, which adds regioselectively to the alkene. A subsequent radical-polar crossover, involving a single-electron oxidation, leads to a carbocation intermediate that can be trapped by a nucleophile. thieme-connect.de This process allows for the simultaneous introduction of an amido group and another functional group across the alkene.
Similarly, iridium photoredox catalysis has been employed for the nitrative difunctionalization of alkenes. thieme-connect.com These methods exhibit high functional group tolerance and exclusive regioselectivity for a variety of olefins. The mechanism is supported by experimental evidence, including Stern-Volmer quenching studies and radical clock experiments, which point to the radical nature of the process. thieme-connect.com
Iridium-catalyzed 1,2-dicarbofunctionalization of aryl alkenes has also been achieved using Katritzky pyridinium (B92312) salts as radical precursors and electron-rich indoles as coupling partners. encyclopedia.pub This method allows for the synthesis of densely functionalized 1,1-diarylalkanes.
The table below showcases examples of iridium-catalyzed difunctionalization of alkenes.
| Catalyst | Alkene Substrate | Reagent(s) | Product Type | Ref. |
| Ir(dtbbpy)(ppy)2 | Aryl alkenes | Katritzky pyridinium salts, Indoles | 1,1-Diarylalkanes | encyclopedia.pub |
| Ir(ppy)3 | Alkenes | N-Benzoyloxyamides, Nucleophile | Amido-functionalized alkanes | thieme-connect.de |
| Iridium Photocatalyst | Alkenes | Halonitrating agent or Protic nucleophiles | Halonitrated or Nitrated alkanes | thieme-connect.com |
Asymmetric Catalysis with Chiral Iridium(III) Amido Complexes
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. Chiral iridium(III) complexes, including those with amido ligands, have emerged as powerful tools for a range of enantioselective transformations.
A notable advancement in this area is the use of chiral-at-metal iridium(III) complexes, where the chirality originates from the specific arrangement of achiral ligands around the iridium center. These complexes have been successfully applied in asymmetric transfer hydrogenation of β,β'-disubstituted nitroalkenes, achieving high enantiomeric excesses (up to 99% ee) with low catalyst loadings (down to 0.1 mol %). nih.gov The catalysis operates through weak interactions, such as hydrogen bonds, between the substrate and the chiral ligand sphere of the iridium complex. nih.gov
Substitutionally labile yet stereochemically stable chiral-at-metal iridium(III) complexes have also been developed. These catalysts, bearing only achiral ligands, effectively catalyze the enantioselective Friedel-Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles with high yields and enantioselectivities. semanticscholar.org A key feature of these catalysts is that the metal-centered chirality is maintained throughout the catalytic cycle, even though the complex is substitutionally labile to allow for substrate coordination. semanticscholar.org
Furthermore, nucleophilic octahedral chiral-only-at-metal iridium(III) complexes have been designed and applied in asymmetric Steglich and Black rearrangements of O-acylated azlactones and benzofuranones, respectively, with excellent enantioselectivities (up to 96% ee). sci-hub.se
The development of these chiral iridium catalysts has also been advanced through kinetic resolution strategies. A palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction has been employed to efficiently produce optically active stereogenic-at-iridium complexes from racemic mixtures with high selectivity. nih.gov
The following table presents selected examples of asymmetric reactions catalyzed by chiral iridium(III) complexes.
| Catalyst Type | Reaction | Substrate | Enantioselectivity (ee) | Ref. |
| Chiral-at-metal Iridium(III) complex | Asymmetric Transfer Hydrogenation | β,β'-Disubstituted nitroalkenes | Up to 99% | nih.gov |
| Chiral-at-metal Iridium(III) complex | Enantioselective Friedel-Crafts Addition | Indoles and α,β-unsaturated 2-acyl imidazoles | 90-98% | semanticscholar.org |
| Nucleophilic octahedral chiral-at-metal Iridium(III) complex | Asymmetric Steglich Rearrangement | O-acylated azlactones | Up to 96% | sci-hub.se |
| Cationic Ir(I)-complex with chiral diphosphine | Enantioselective Hydroalkylation | Styrenes and α-olefins | High | nih.gov |
Photocatalysis and Energy Transfer Processes in Synthetic Transformations
Iridium(III) complexes are renowned for their exceptional photophysical properties, including long-lived excited states and high quantum yields, which make them ideal photocatalysts for a wide array of organic transformations. acs.org These complexes can absorb visible light and initiate chemical reactions through either single-electron transfer (SET) or energy transfer pathways.
In photoredox catalysis, the excited iridium complex can act as either a potent oxidant or reductant. Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) occurs, generating an excited state that can engage in SET with a substrate. nih.gov This process can generate reactive radical intermediates that drive the desired chemical transformation. Iridium photocatalysts have been employed in a variety of reactions, including C-C bond formation, C-H activation, and C-X bond reduction. acs.org
Energy transfer is another important mechanism in iridium photocatalysis. The excited triplet state of the iridium complex can transfer its energy to a substrate, promoting it to an excited state that can then undergo a chemical reaction. This is particularly useful for transformations that are difficult to achieve through thermal means.
The versatility of iridium photocatalysts is further demonstrated by their application in dual catalytic systems. For example, the combination of iridium photoredox catalysis with nickel catalysis has enabled challenging cross-coupling reactions. acs.org Additionally, water-soluble iridium(III) complexes have been developed for photoredox catalysis in aqueous media, allowing for the combination of photocatalysis with enzymatic catalysis in a cyclic reaction network. nih.gov
The table below summarizes the key photophysical properties and applications of iridium(III) photocatalysts.
| Iridium Complex Type | Excitation | Deactivation Pathway | Application |
| Cyclometalated Iridium(III) | Visible Light | Single-Electron Transfer (SET) | C-N coupling, C-H activation, C-X reduction |
| Cyclometalated Iridium(III) | Visible Light | Energy Transfer | Isomerization of double bonds, [2+2] cycloadditions |
| Water-soluble tris(cyclometalated) Iridium(III) | Visible Light | SET in aqueous media | Combination with enzymatic catalysis |
| [Ir(ppy)3] and derivatives | Visible Light | Reductive and Oxidative Quenching | C-H imidation, various organic transformations |
Theoretical and Computational Investigations of Iridium Iii Azanide Amido Chloride Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely used to investigate the electronic properties of iridium(III) complexes. rsc.orgrsc.org These computational approaches allow for the optimization of geometrical structures in both the ground and excited states and the calculation of spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. rsc.org By providing a detailed picture of the electronic landscape, DFT helps to unravel the fundamental principles governing the behavior of these complex molecules.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior of iridium(III) amido complexes. DFT calculations reveal that the HOMO in these systems is typically composed of a mixture of iridium's d-orbitals and the π-orbitals of the cyclometalated ligands. rsc.org The LUMO, conversely, is often predominantly localized on the ancillary or chelating ligands. rsc.org
For instance, in a series of iridium(III) complexes with amide-based ancillary ligands, the HOMO and LUMO energy levels were calculated to be in the ranges of -5.51 to -5.60 eV and -3.37 to -3.40 eV, respectively. rsc.org This distribution is characteristic of many phosphorescent iridium(III) complexes, where the electronic transitions involve the metal center and the ligands.
Further insights are gained from analyzing the electron density distribution. Differential charge density analysis can demonstrate electron accumulation and depletion in different regions of the molecule, confirming the nature of the chemical bonds. mdpi.com For example, studies on iridium-carbon bonds have shown electron accumulation around the carbon atoms and depletion around the iridium atom, confirming an ionic bonding character with charge transfer from iridium to carbon. mdpi.com This type of analysis is critical for understanding the stability and reactivity of the metal-ligand bonds within the complex.
The table below summarizes representative frontier molecular orbital compositions for iridium(III) complexes, illustrating the typical contributions from the metal and ligands.
| Complex Type | HOMO Composition | LUMO Composition |
| [Ir(C^N)2(N^N)]+ | d(Ir) + π(C^N ligand) | π(N^N ligand) |
| [Ir(ppy)2(amide-bpy)]+ | d(Ir) + π(ppy ligand) | π(amide-bpy ligand) |
| [Ir(amido)(PNP)] | d(Ir) + p(N-amido) | π*(PNP ligand) |
Data is synthesized from typical findings in computational studies of iridium(III) complexes. rsc.orgrsc.org
The photophysical properties of iridium(III) complexes are largely dictated by charge transfer phenomena. researchgate.net DFT and TD-DFT calculations are instrumental in characterizing these transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT). nih.govnih.gov
In many heteroleptic iridium(III) complexes, photoexcitation leads to an initial MLCT state, which can be followed by an ultrafast LLCT process. rsc.org For example, in complexes with different types of ligands, excitation of one ligand can be followed by electron transfer to another ligand with a lower-lying unoccupied orbital. rsc.orgresearchgate.net Computational studies can model the excited states and reveal the nature of these transitions. For instance, calculations have confirmed that the introduction of morpholinyl groups to terpyridine ligands in iridium(III) complexes induces ILCT transitions, significantly altering the absorption and emission characteristics. nih.gov
The nature of the metal-ligand bond itself is also a key area of investigation. A Mulliken bond population analysis on an iridium-carbon interface confirmed the formation of an ionic bond dominated by charge transfer. mdpi.com This covalent character, arising from the hybridization of iridium d-orbitals and ligand p-orbitals, is crucial for the stability and electronic properties of the complex. mdpi.com Understanding these interactions is vital for tuning the properties of photoredox catalysts, where redox-active ligands facilitate the key photoinduced metal-to-ligand charge transfer process. researchgate.net
Mechanistic Probing via Computational Chemistry
Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions. For iridium(III) amido systems, these methods can map out complex reaction mechanisms, identify key intermediates, and calculate the energetic barriers that govern reaction rates. This detailed mechanistic insight is often inaccessible through experimental means alone.
An integrated experimental and computational study on Ir(III)-mediated C-N coupling reactions revealed a mechanism involving the oxidative coupling of the Ir(III) complex with an amidating agent to form a high-valent Ir(V)-imido intermediate. acs.org This intermediate then undergoes migratory insertion to yield the final C-N coupled product. acs.org Such studies demonstrate the synergy between computational modeling and experimental work in building a complete picture of a reaction.
A primary strength of computational mechanistic studies is the ability to locate and characterize transition state (TS) structures. The transition state represents the highest energy point along a reaction coordinate and is critical for determining the kinetics of a reaction.
In the aforementioned C-N coupling reaction, DFT calculations were used to compare the reaction pathways for iridium and rhodium. acs.orgibs.re.kr The calculations showed that for the iridium-mediated reaction, the initial activation of the Ir(III) complex is rate-limiting because the subsequent oxidative coupling step is extremely fast. acs.org In contrast, for the rhodium analogue, the formation of the Rh-imido intermediate is the rate-limiting step. acs.orgibs.re.kr DFT calculations successfully located the transition states for each elementary step, including ligand exchange, oxidative addition, and migratory insertion, providing a step-by-step map of the reaction. ibs.re.kr This level of detail allows chemists to understand precisely why iridium is a much faster catalyst for this transformation than rhodium. acs.org
Beyond identifying the pathway, computational chemistry quantifies the kinetic and thermodynamic parameters of each step. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. nih.gov
For example, DFT-based thermodynamics and molecular dynamics have been combined to analyze the oxygen evolution reaction (OER) on iridium oxides. acs.orggithub.io These studies revealed that while some iridium oxides have lower thermodynamic overpotentials, the reaction mechanism can be kinetically limited. acs.orggithub.io Computational analysis demonstrated that alternative mechanisms, such as those involving lattice oxygen, can have lower kinetic barriers and thus outperform the conventional pathway. acs.orggithub.io
The table below provides a hypothetical, yet representative, comparison of calculated activation energies for key steps in an Ir(III)-catalyzed amidation reaction.
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Rate-Limiting Step |
| Ligand Dissociation | Ir(III) Complex | 15.2 | No |
| Oxidative Addition | Ir(III) Complex | 12.5 | Yes |
| Migratory Insertion | Ir(V) Intermediate | 8.7 | No |
| Reductive Elimination | Ir(V) Product Complex | 10.1 | No |
This data is illustrative, based on trends reported in computational studies of iridium catalysis. acs.orgibs.re.kr
Rational Ligand Design through Computational Modeling
A major goal of computational chemistry in catalysis is to move from understanding existing systems to predicting and designing new ones. By establishing structure-property relationships, computational modeling enables the rational design of ligands to create catalysts with desired activities, selectivities, and stabilities. acs.orgnih.gov
The properties of iridium complexes can be rationally tuned by altering the electronic and steric properties of their ligands. researchgate.netumsl.edu For instance, computational protocols have been used to calculate the reduction potentials of various iridium photoredox catalysts, confirming that their properties can be systematically modified by changing the ligand scaffold. researchgate.net This understanding helps in formulating design rules for developing next-generation catalysts. researchgate.net
Combined machine learning and computational approaches are also emerging as powerful tools. acs.orgnih.govresearchgate.net By developing quantitative structure-property relationship (QSPR) models, it is possible to reliably predict properties like emission wavelengths for new, untested Ir(III) complexes. acs.orgnih.gov Such models can identify key structural features, like the N-N distance in diimine ligands, that correlate with specific optical properties, thereby guiding the synthesis of new materials. acs.org This predictive power significantly accelerates the discovery and optimization of catalysts and functional materials, reducing the need for laborious trial-and-error synthesis. rsc.org
Spectroscopic Property Prediction and Interpretation using Quantum Chemical Methods
Quantum chemical methods are indispensable tools for predicting and interpreting the spectroscopic properties of complex molecules like iridium(III) azanide (B107984) chloride systems. These computational approaches, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into electronic structure, vibrational modes, and nuclear magnetic resonance, which are directly correlated with experimentally observed spectra. By modeling these systems in silico, researchers can assign spectral features, understand the nature of chemical bonds, and predict the properties of yet-to-be-synthesized compounds.
Methodological Framework
The foundation for these theoretical investigations lies in solving approximations of the Schrödinger equation. For iridium complexes, relativistic effects must be considered due to the high atomic number of iridium. DFT is a widely used method that calculates the electronic structure of the ground state, providing optimized geometries and orbital energies. nih.govnih.gov Functionals such as B3LYP, PBE0, and M06 are commonly employed for these calculations. uit.nonih.gov
For excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the method of choice. nih.govmdpi.commdpi.com It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental spectrum. nih.gov The Tamm-Dancoff Approximation (TDA) is sometimes applied within TD-DFT to improve the accuracy of transition energy predictions. nih.gov
Vibrational frequencies are typically calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix) at the optimized geometry. uit.nonih.gov These calculated frequencies and their corresponding atomic displacements allow for the assignment of bands in infrared (IR) and Raman spectra. nih.gov For NMR spectra, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to compute isotropic shielding values, which are then converted into chemical shifts.
Prediction of Electronic Spectra (UV-Vis)
Theoretical calculations are crucial for interpreting the complex UV-Vis absorption spectra of iridium(III) amido complexes. The spectra of these compounds are typically characterized by intense bands in the ultraviolet region and weaker bands in the visible region. acs.orgnih.gov TD-DFT calculations help in assigning these bands to specific electronic transitions.
The high-energy bands are often assigned to spin-allowed intraligand (π → π) transitions within the organic moieties of the complex. acs.orgnih.gov The lower-energy bands, which are critical for the photophysical properties of these complexes, are typically assigned to charge-transfer transitions. nih.gov These can be metal-to-ligand charge transfer (MLCT), where an electron moves from a d-orbital of the iridium center to a π orbital of a ligand, or ligand-to-ligand charge transfer (LLCT). The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the character of these transitions. In many iridium(III) amido-type complexes, the HOMO is a mixture of iridium d-orbitals and ligand π-orbitals, while the LUMO is primarily localized on a ligand. nih.gov
The table below presents representative TD-DFT calculated data for electronic transitions in iridium(III) complexes containing nitrogen-based ligands, illustrating the typical assignments.
| Complex Type | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Transition Character | Reference Orbitals |
| Iridium(III)-Amide | ~540 | Low | Phosphorescence (T1 → S0) | LUMO → HOMO |
| Iridium(III)-Amide | ~250-350 | High | MLCT/LLCT (S0 → S1) | HOMO → LUMO |
| Iridium(III)-Bipyridine | ~300-450 | Moderate | MLCT | d(Ir) → π*(N^N) |
| This table is a representation of typical data derived from computational studies on related iridium complexes. nih.govmdpi.com |
Prediction of Vibrational Spectra (IR)
DFT calculations provide a powerful means to predict the vibrational frequencies of iridium(III) azanide chloride systems and to understand the nature of the Ir-N bond. The calculated IR spectrum can be used to assign experimental bands to specific molecular motions, such as stretching, bending, and wagging vibrations. semanticscholar.org
For a hypothetical [Ir(NH2)Clx] system, key vibrational modes would include:
N-H Stretching: The azanide (-NH2) group is expected to show symmetric and asymmetric stretching vibrations. In secondary amides, a single N-H stretch is typically observed between 3370 and 3170 cm-1. spectroscopyonline.com
Ir-N Stretching: The vibration of the iridium-nitrogen bond is a critical indicator of bond strength. DFT calculations on related iridium-dinitrogen complexes have identified Ir-N stretching vibrations in the region below 1150 cm-1. nih.gov
Amide Bands: If the azanide ligand is part of a larger amide structure, characteristic "Amide" bands (Amide I, II, III) would be present. The Amide I band (1800-1600 cm-1) is primarily due to C=O stretching, while the Amide II and III bands involve combinations of N-H bending and C-N stretching. semanticscholar.org
Ir-Cl Stretching: Vibrations corresponding to the iridium-chloride bonds are expected at lower frequencies.
The following table shows examples of calculated vibrational frequencies for relevant functional groups from DFT studies.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) | Key Atomic Motion |
| N-H Stretch | -NH2 (Amido/Azanide) | 3200 - 3500 | Asymmetric/Symmetric N-H stretching |
| Amide I | -C(=O)NH- | 1600 - 1800 | C=O stretching |
| Amide II | -C(=O)NH- | 1470 - 1570 | N-H bending and C-N stretching |
| Ir-N Stretch | Ir-N | 400 - 1150 | Stretching of the Iridium-Nitrogen bond |
| Data compiled from methodologies described in sources. semanticscholar.orgspectroscopyonline.comnih.gov |
Prediction of Nuclear Magnetic Resonance (NMR) Spectra
Quantum chemical calculations are increasingly used to predict NMR spectra, aiding in structure elucidation and the interpretation of experimental data. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts (δ) can be determined.
Computational studies on iridium complexes have demonstrated a strong correlation between DFT-calculated molecular energies and experimentally observed species abundances in NMR. rug.nl For example, by calculating the relative Gibbs free energies of different isomers or conformers of an iridium-amino acid complex, it is possible to accurately predict their relative populations in a solution at thermal equilibrium, which corresponds to the integrals observed in the NMR spectrum. rug.nl
Furthermore, the chemical shifts of nuclei in proximity to the iridium center, such as the protons on the azanide ligand or other coordinated groups, are highly sensitive to the electronic environment. DFT calculations can reproduce these shifts with reasonable accuracy, helping to confirm structural assignments. The choice of functional and basis set is critical for obtaining accurate predictions. rug.nl
| System Property | Computational Method | Predicted Parameter | Correlation with Experiment |
| Isomer Population | DFT (Gibbs Energy) | Relative Abundance (%) | Good correlation with NMR signal integrals |
| Chemical Environment | DFT (GIAO) | Chemical Shift (ppm) | Aids in spectral assignment and structure confirmation |
| Based on findings from computational and experimental NMR studies of iridium complexes. rug.nl |
Future Research Directions and Emerging Opportunities in Iridium Iii Azanide Amido Chloride Chemistry
Development of Novel Ligand Frameworks for Enhanced Catalytic Performance
The performance of an iridium(III) amido chloride catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. Future research will prioritize the design of sophisticated ligand frameworks to achieve unprecedented levels of activity, selectivity, and stability.
A key area of development involves the modification of C,N-bidentate chelating ligands, such as pyridylideneamides (PYA). The straightforward synthesis of PYA ligands allows for the systematic incorporation of various donor substituents on the aryl rings. nih.gov These modifications can significantly influence the electronic flexibility of the ligand, thereby enhancing the catalytic activity of the iridium center for reactions like aerobic transfer hydrogenation. nih.gov Another promising avenue lies in the exploration of pyridine-amine based ligands. The coordination modes of these ligands and the resulting complex structures can be controlled by altering reaction conditions and introducing steric bulk, leading to the formation of stable 16-electron pyridyl-amido complexes. nih.govacs.org
The introduction of half-sandwich complexes, often featuring a pentamethylcyclopentadienyl (Cp) ligand, offers another layer of tunability. nih.govnih.gov Research into novel ancillary ligands for these [CpIr(III)] systems is ongoing. For instance, new iridium(III) complexes with 2,2'-bipyridine-4,4'-dicarboxamide (B189989) derivatives as ancillary ligands have been synthesized, demonstrating tunable photophysical properties that could be harnessed in photocatalysis. epa.govrsc.org The design of these frameworks aims to create catalysts that are not only efficient but also robust under various reaction conditions. cmu.edu
Table 1: Examples of Ligand Frameworks for Iridium(III) Complexes
| Ligand Type | Key Features | Potential Enhancements | Relevant Applications |
|---|---|---|---|
| Pyridylideneamide (PYA) | C,N-bidentate chelation; Tunable electronic properties via aryl substitution. nih.gov | Increased catalytic activity and stability. | Aerobic transfer hydrogenation, Hydrosilylation. nih.gov |
| Pyridine-Amine | Versatile coordination modes; Can form 16-electron amido complexes. nih.govacs.org | Control over complex stability and reactivity. | Catalysis, Anticancer applications. acs.orgnih.gov |
| Bipyridine-dicarboxamide | Ancillary ligands with tunable photophysical properties. epa.govrsc.org | High photoluminescence quantum yields. | Photoluminescence, Photocatalysis. epa.govrsc.org |
Exploration of New Catalytic Transformations and Broadened Substrate Scopes
While iridium(III) complexes are well-established catalysts for reactions like transfer hydrogenation, a significant future direction is the expansion of their catalytic repertoire. acs.org Research is actively seeking to apply these catalysts to a wider array of challenging and synthetically valuable transformations.
One of the most promising areas is C-H bond functionalization and activation. Cp*Ir(III) complexes have shown remarkable versatility in the selective conversion of C-H bonds under mild conditions, enabling the late-stage modification of complex molecules. researchgate.net A key step in many of these catalytic cycles is C-N coupling, and studies have shown that Ir(III)-mediated amido transfer can be significantly faster than with other metals like rhodium, proceeding through a M(V)-imido intermediate. acs.org This mechanistic understanding opens doors to designing catalysts for a broad range of C-H amidation reactions. acs.org
Furthermore, the unique photochemical and photophysical properties of iridium complexes make them ideal candidates for photocatalysis. acs.org Researchers are designing dual-function catalysts capable of promoting both traditional organometallic transformations (like transfer hydrogenation) and photomediated reactions, such as carbon-halogen bond reduction and alkene isomerization. acs.org The development of rare-earth metal amido complexes has also shown catalytic activity for C-P bond formation through the hydrophosphonylation of aldehydes and ketones, suggesting a potential new application space for iridium amido analogues. rsc.org
Integration of Iridium(III) Amido Catalysts in Sustainable Chemical Processes
The principles of green chemistry—reducing waste, minimizing energy consumption, and using environmentally benign substances—are increasingly guiding catalyst development. alliedacademies.orgajgreenchem.com Iridium(III) amido catalysts are well-positioned to contribute significantly to this shift towards sustainable chemical manufacturing.
Catalysts, by their nature, enhance sustainability by lowering the activation energy of reactions, which allows processes to run at lower temperatures and pressures, thereby reducing energy consumption. alliedacademies.org Iridium catalysts, in particular, are noted for their high efficiency, which can minimize the amount of catalyst required and reduce waste streams. ajgreenchem.com Due to its general stability and low reported toxicity, iridium is sometimes considered a "green element" suitable for a variety of applications. mgesjournals.com
A key opportunity lies in using these catalysts to replace less environmentally friendly methods in industries like pharmaceuticals and petrochemicals. alliedacademies.org For example, developing efficient iridium-catalyzed routes for drug synthesis could streamline complex reactions and minimize the generation of harmful byproducts. alliedacademies.org Another exciting frontier is the application of iridium catalysts in artificial photosynthesis, harnessing their ability to absorb light and convert it into chemical energy. mgesjournals.com This could lead to sustainable routes for producing fuels and chemical feedstocks.
Advanced Computational Methodologies for Predictive Design
The trial-and-error approach to catalyst discovery is gradually being superseded by computationally guided design. Advanced computational methodologies, such as Density Functional Theory (DFT) and machine learning (ML), are becoming indispensable tools for accelerating the development of Iridium(III) amido chloride catalysts. acs.orgcdnsciencepub.com
Computational material design (CMD) allows researchers to correlate the electronic and structural attributes of a catalyst with its physical and chemical properties. cdnsciencepub.com This approach can be used to understand complex reaction mechanisms, as demonstrated in the integrated experimental and computational study of Ir(III)-mediated C-N coupling, which elucidated the role of a high-valent Ir(V)-imido intermediate. acs.org By modeling reaction pathways and transition states, scientists can predict which ligand modifications will lead to enhanced activity or selectivity. strath.ac.uk
These predictive capabilities are particularly powerful for navigating the vast chemical space of potential ligands and catalyst structures. cdnsciencepub.com High-throughput docking and other computational screening methods can identify promising structural motifs before any synthesis is attempted, saving significant time and resources. nih.gov For instance, a molecular docking workflow was successfully used to design and optimize iridium catalysts with high affinity for the cofactor binding site of an enzyme, creating an artificial metalloenzyme for transfer hydrogenation. nih.gov
Table 2: Computational Methodologies in Iridium Catalyst Design
| Methodology | Application | Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Calculation of electronic structures. acs.orgcdnsciencepub.com | Understanding of reaction pathways (e.g., C-H amidation); Rationalization of catalyst activity. strath.ac.ukacs.org |
| Machine Learning (ML) | High-throughput screening of material libraries; Identification of structure-activity relationships. cdnsciencepub.com | Rapid identification of novel materials with high stability and catalytic activity. cdnsciencepub.com |
| Molecular Docking | Design of catalysts for specific binding sites (e.g., in enzymes). nih.gov | Computationally driven design of artificial metalloenzymes with iridium catalysts. nih.gov |
Synergy with Other Catalytic Systems or Materials for Collaborative Functionality
The concept of cooperativity, where multiple catalytic species work in concert to achieve a transformation that is difficult for a single catalyst, is a burgeoning area of research. Iridium(III) amido complexes are prime candidates for integration into such synergistic systems.
One approach involves combining an iridium catalyst with a secondary catalyst, such as an amine. This strategy has been successfully employed to enable asymmetric [4+2] cycloadditions, where the iridium catalyst activates one reactant to form a dipole, and the amine catalyst activates the other. nih.gov This dual activation provides a powerful method for synthesizing complex, chiral molecules. nih.gov
Another frontier is the development of heterobimetallic complexes, where iridium is paired with another distinct metal center. The combination of molybdenum and iridium, for example, has shown unique reactivity in C-H bond activation. nih.gov The cooperative interaction between the two different metals can facilitate complex bond-breaking and bond-forming cascades that are beyond the reach of monometallic systems. nih.gov This opens up possibilities for designing catalysts for intricate and multi-step organic transformations. The synergy can also extend to materials, such as incorporating iridium catalysts onto supports like modified alumina (B75360) to enhance performance and stability in applications like the selective catalytic reduction (SCR) of pollutants. researchgate.net
Q & A
Q. What are the established synthesis protocols for azanide iridium(III) chloride complexes, and how can purity be optimized?
Azanide iridium(III) chloride complexes are typically synthesized via ligand substitution reactions or redox processes. For example, iridium(III) chloride hydrate (IrCl₃·xH₂O) can react with ammonia derivatives under controlled pH and temperature to form azanide complexes . To optimize purity, use column chromatography (e.g., silica gel) for isolation and characterize intermediates with NMR, IR, and X-ray diffraction . Monitor reaction progress via UV-Vis spectroscopy to detect byproducts. Ensure anhydrous conditions to prevent hydrolysis, as hydration states (e.g., IrCl₃·3H₂O vs. anhydrous IrCl₃) significantly affect reactivity .
Q. Which spectroscopic techniques are most reliable for characterizing iridium(III) chloride-azanide complexes?
X-ray crystallography is critical for confirming molecular geometry, as seen in studies of iridium metallacycles with bridging ligands . XPS (X-ray photoelectron spectroscopy) provides oxidation state verification (e.g., Ir 4f peaks at ~61–63 eV for Ir³⁺) . FT-IR identifies N–H and Ir–Cl vibrational modes (e.g., 3200–3400 cm⁻¹ for NH stretching), while UV-Vis detects d-d transitions (~400–600 nm) . Cross-validate results with elemental analysis (C/H/N) and ICP-MS for metal content quantification .
Advanced Research Questions
Q. How can contradictory solubility data for iridium(III) chloride-azanide complexes in aqueous vs. nonpolar solvents be resolved?
Contradictions often arise from hydration states or counterion effects. For instance, IrCl₃·xH₂O is highly soluble in water (623.82 g/L) but insoluble in ethanol, while anhydrous forms may exhibit reverse trends . Methodologically, pre-dry samples under vacuum and use Karl Fischer titration to quantify residual water. Solubility tests should specify solvent purity (e.g., HPLC-grade) and temperature (±0.1°C control). Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. What experimental strategies mitigate structural instability in iridium(III) chloride-azanide complexes during catalytic applications?
Instability often stems from ligand dissociation or redox activity. Stabilize complexes by:
- Introducing sterically bulky ligands (e.g., tert-butyl groups) to hinder decomposition .
- Using inert atmospheres (Ar/glovebox) to prevent oxidation.
- Monitoring catalytic cycles via in situ Raman spectroscopy to detect intermediate species .
- Employing chelating ligands (e.g., bipyridine) to enhance kinetic stability .
Q. How can computational methods complement experimental data in studying iridium(III) chloride-azanide reaction mechanisms?
Density Functional Theory (DFT) calculates activation energies for ligand substitution steps, while Molecular Dynamics (MD) simulates solvent effects on reaction pathways . Validate models by comparing predicted IR spectra or redox potentials with experimental data. For example, DFT can explain why certain azanide ligands favor octahedral vs. square-planar geometries in Ir³⁺ complexes .
Methodological Design Questions
Q. What are the critical parameters for designing reproducible syntheses of iridium(III) chloride-azanide complexes?
Key parameters include:
- Stoichiometry : Use a 10–20% excess of azanide ligands to drive reactions to completion.
- Temperature : Maintain 60–80°C for ligand substitution; higher temperatures risk Ir³⁺ reduction .
- pH : Control with buffers (e.g., NH₄Cl/NH₃) to stabilize NH₂⁻ ligands .
- Workup : Precipitate products with cold diethyl ether and filter under reduced pressure .
Q. How should researchers address discrepancies in reported catalytic activity of iridium(III) chloride-azanide complexes?
Discrepancies may arise from surface adsorption on catalysts or trace impurities. Mitigate by:
- Pre-treating catalysts with H₂ or O₂ to remove adsorbed species.
- Conducting poisoning experiments (e.g., adding mercury to test for heterogeneous vs. homogeneous catalysis).
- Replicating conditions from literature with identical substrate ratios and agitation rates .
Data Analysis and Reporting
Q. What guidelines ensure rigorous reporting of iridium(III) chloride-azanide complex characterization?
Follow IMRAD format:
- Methods : Specify instrument models (e.g., Bruker D8 X-ray diffractometer) and calibration standards .
- Results : Include raw crystallographic data (e.g., CIF files) and processed spectra in supplementary materials .
- Discussion : Contrast findings with prior studies, noting deviations in synthetic routes or analytical techniques .
Q. How can researchers validate the reproducibility of iridium(III) chloride-azanide complex syntheses across laboratories?
Provide step-by-step protocols with tolerances (e.g., "stir at 70±2°C"). Use reference materials (e.g., NIST-traceable Ir standards) for instrument calibration. Participate in interlaboratory studies and share datasets via repositories like Zenodo .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
